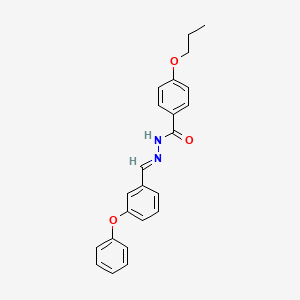
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide
Descripción general
Descripción
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide, also known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP is a hydrazone derivative of 4-propoxybenzoic acid, and its synthesis method involves the condensation reaction between 3-phenoxybenzaldehyde and 4-propoxybenzohydrazide.
Mecanismo De Acción
The mechanism of action of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has several advantages for lab experiments, including its high stability, solubility, and selectivity. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide is also relatively easy to synthesize and can be obtained in high yields. However, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has some limitations, including its potential toxicity and limited availability. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit cytotoxicity in some cell lines, and its use in vivo requires further investigation.
Direcciones Futuras
There are several future directions for the study of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide. One potential direction is the development of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide-based drugs for the treatment of cancer, viral infections, and other diseases. Another direction is the investigation of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide's potential as a pesticide and corrosion inhibitor. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide and its potential side effects. Overall, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has shown promising results in various scientific research applications and warrants further investigation.
Aplicaciones Científicas De Investigación
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been shown to exhibit anticancer, antiviral, and antibacterial properties. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been studied for its potential use as a pesticide due to its insecticidal and antifungal properties. In material science, N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide has been investigated for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.
Propiedades
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-15-27-20-13-11-19(12-14-20)23(26)25-24-17-18-7-6-10-22(16-18)28-21-8-4-3-5-9-21/h3-14,16-17H,2,15H2,1H3,(H,25,26)/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITHSEDQUHHABJ-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-phenoxybenzylidene)-4-propoxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)

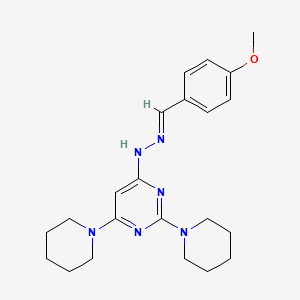
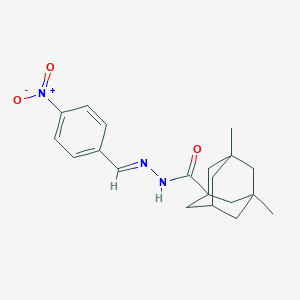
![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)
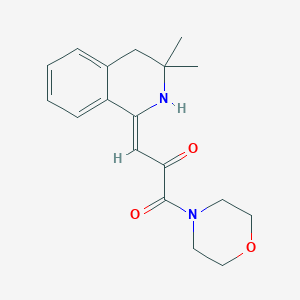
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)
![2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide](/img/structure/B3863105.png)

![4-(dimethylamino)benzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3863127.png)
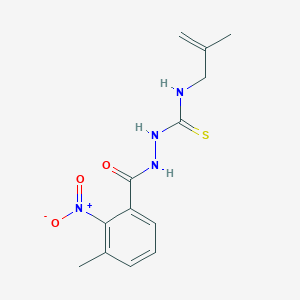
![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3863141.png)